

A Senior Application Scientist's Technical Guide to 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromoisoquinolin-7-amine

Cat. No.: B3036510

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure transforms it into a powerful building block for creating diverse chemical libraries. **4-Bromoisoquinolin-7-amine** is one such high-value intermediate. It possesses two key points for chemical modification: a bromine atom at the 4-position, primed for transition-metal-catalyzed cross-coupling reactions, and a nucleophilic amine at the 7-position, ready for acylation, alkylation, or sulfonylation. This dual functionality allows for the systematic and independent elaboration of different parts of the molecule, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development programs.

This guide provides a comprehensive overview of **4-Bromoisoquinolin-7-amine**, including its chemical identity, physicochemical properties, a logical synthetic strategy, key applications in chemical synthesis, and essential safety and handling protocols.

Compound Identification and Physicochemical Profile

While detailed experimental data for **4-Bromoisoquinolin-7-amine** is not extensively published, its identity is established with a unique CAS number. To provide a robust technical profile, we present its known data alongside the experimentally determined properties of its core precursors, 4-Bromoisoquinoline and 7-Aminoisoquinoline. This comparative approach offers valuable insights into the expected characteristics of the target compound.


Property	4-Bromoisoquinolin-7-amine	4-Bromoisoquinoline (Precursor)	7-Aminoisoquinoline (Precursor)
CAS Number	347146-30-9[1]	1532-97-4[2][3][4][5]	23707-37-1[6][7]
Molecular Formula	C ₉ H ₇ BrN ₂	C ₉ H ₆ BrN[4]	C ₉ H ₈ N ₂ [8]
Molecular Weight	223.07 g/mol [1]	208.05 g/mol	144.17 g/mol
Appearance	(Predicted) Solid, likely off-white to tan	White to light yellow powder/crystal[3]	Liquid or Solid[8]
Melting Point	Not Published	40-43 °C[9]	Not Published
Boiling Point	Not Published	280-285 °C[9]	Not Published
Purity	≥97% (from supplier) [1]	Typically ≥95% to >98%[3][10]	Typically ~97%[8]

Synthesis and Manufacturing Insights

Although **4-Bromoisoquinolin-7-amine** is commercially available from specialized vendors, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create novel derivatives. The most logical and efficient synthetic strategy involves the regioselective bromination of a readily available precursor, 7-Aminoisoquinoline.

Rationale for the Proposed Route: The amino group (-NH₂) at the 7-position is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the para position (C-4) is sterically hindered by the fused ring system. The ortho positions are C-6 and C-8. Electrophilic attack on the isoquinoline ring is complex, but the strong activation by the amine at C-7 makes the benzene ring portion more reactive than the pyridine ring. Bromination is expected to occur at a position ortho to the amine. A controlled electrophilic bromination

using a mild brominating agent like N-Bromosuccinimide (NBS) is the method of choice. This reagent avoids the harsh conditions of using elemental bromine and strong acids, which could lead to over-bromination or degradation of the starting material.

[Click to download full resolution via product page](#)

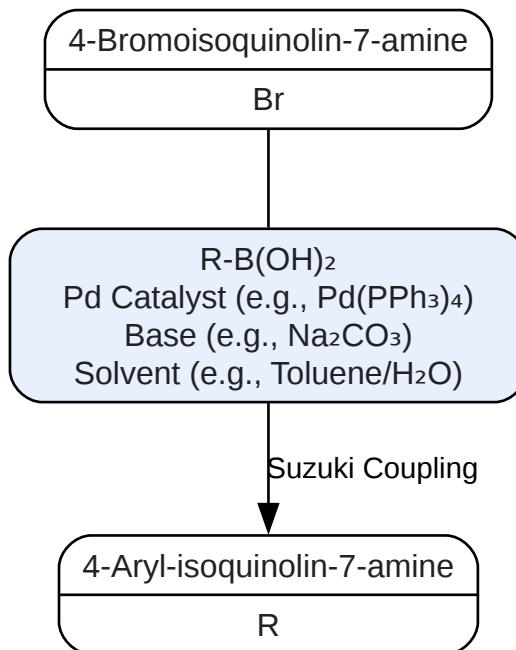
Caption: Proposed synthetic workflow for **4-Bromoisoquinolin-7-amine**.

Detailed Experimental Protocol (Proposed)

- **Dissolution:** Dissolve 1.0 equivalent of 7-Aminoisoquinoline in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.

- Reagent Addition: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) dissolved in the same solvent dropwise over 30-60 minutes. Maintaining a slow addition rate is essential to prevent the formation of di-brominated byproducts.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-Bromoisoquinolin-7-amine**.

Chemical Reactivity and Applications in Drug Discovery


The synthetic utility of **4-Bromoisoquinolin-7-amine** stems from the distinct reactivity of its two functional groups, which can be addressed with orthogonal reaction conditions.

The 4-Bromo Position: A Handle for C-C and C-N Bond Formation

The bromine atom at the 4-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular diversity and building complex scaffolds.[\[11\]](#)[\[12\]](#)

- Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form new C-C bonds. This is one of the most robust methods for attaching new ring systems.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as part of a final pharmacophore.

- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, allowing for the introduction of diverse amine side chains.
- Heck Coupling: Reaction with alkenes to form substituted olefins.

[Click to download full resolution via product page](#)

Caption: Generic Suzuki coupling reaction at the 4-position.

The 7-Amino Position: A Versatile Nucleophile

The primary amine at the 7-position is a strong nucleophile and provides a secondary vector for modification.

- Acylation/Amide Bond Formation: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is a common strategy for linking the scaffold to other fragments or modulating its physicochemical properties.
- Sulfenylation: Reacts with sulfonyl chlorides to produce sulfonamides, a key functional group in many marketed drugs.

- Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[13]

The ability to perform these reactions selectively allows for a combinatorial approach to synthesis, rapidly generating a library of analogs for biological screening.

Supplier Information

While direct synthesis is an option, purchasing the compound can accelerate research timelines. Below are suppliers for the target compound and its key precursors.

Table 2: Supplier Information

Compound	CAS Number	Potential Suppliers
4-Bromoisoquinolin-7-amine	347146-30-9	ChemScene[1]
4-Bromoisoquinoline	1532-97-4	Sigma-Aldrich, Tokyo Chemical Industry (TCI)[3], Apollo Scientific[10], Santa Cruz Biotechnology[4], Clinivex[2], Biosynth
7-Aminoisoquinoline	23707-37-1	Sigma-Aldrich[8], ChemicalBook[6], PharmaSources[14]

Note: Availability and stock levels are subject to change. It is recommended to verify with the supplier directly.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for **4-Bromoisoquinolin-7-amine**. Therefore, handling precautions must be based on the known hazards of its structural analogs, such as 4-bromoisoquinoline and other amino-aza-aromatics.

- Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield. Use only in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[\[1\]](#)
- First Aid Measures:
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
 - If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

This safety information is extrapolated and should be supplemented by a thorough risk assessment before handling the chemical.

Conclusion

4-Bromoisoquinolin-7-amine represents a highly versatile and strategic building block for chemical synthesis and drug discovery. Its bifunctional nature, with two chemically distinct and orthogonally reactive sites, provides researchers with a flexible platform for creating complex molecular architectures. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this powerful intermediate to accelerate the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. theclinivex.com [theclinivex.com]
- 3. 4-Bromoisoquinoline | 1532-97-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Aminoisoquinoline | 23707-37-1 [chemicalbook.com]
- 7. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Aminoisoquinoline | 23707-37-1 [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 1532-97-4 Cas No. | 4-Bromoisoquinoline | Apollo [store.apolloscientific.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. buy high quality 7-Aminoisoquinoline,7-Aminoisoquinoline for sale online price,7-Aminoisoquinoline Pictures,7-Aminoisoquinoline Basic Info,7-Aminoisoquinoline Standard - www.pharmasources.com [pharmasources.com]
- To cite this document: BenchChem. [A Senior Application Scientist's Technical Guide to 4-Bromoisoquinolin-7-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3036510#4-bromoisoquinolin-7-amine-cas-number-and-supplier-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com